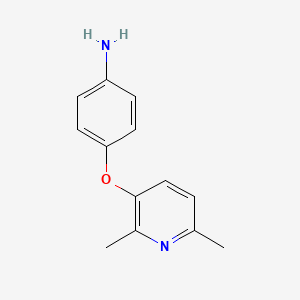
IpratropiuM BroMide IMpurity E
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Ipratropium Bromide Impurity E is a chemical compound that is often encountered as an impurity in the synthesis of Ipratropium Bromide, a medication used primarily for the treatment of chronic obstructive pulmonary disease (COPD) and asthma. This impurity is significant in the pharmaceutical industry as its presence needs to be controlled and quantified to ensure the safety and efficacy of the final medicinal product.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Ipratropium Bromide Impurity E typically involves the reaction of atropine with isopropyl bromide under specific conditions. The reaction is carried out in the presence of a base, such as sodium hydroxide, to facilitate the substitution reaction. The reaction mixture is then purified using chromatographic techniques to isolate the impurity.
Industrial Production Methods
In an industrial setting, the production of this compound follows a similar synthetic route but on a larger scale. The reaction conditions are optimized to maximize yield and purity. The use of high-performance liquid chromatography (HPLC) is common for the purification and quantification of the impurity in the final product.
化学反应分析
Types of Reactions
Ipratropium Bromide Impurity E undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly with halides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium hydroxide in an aqueous medium.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.
科学研究应用
Ipratropium Bromide Impurity E has several applications in scientific research:
Chemistry: Used as a reference standard in analytical chemistry for the quantification of impurities in pharmaceutical formulations.
Biology: Studied for its potential biological activity and interactions with biological molecules.
Medicine: Research into its pharmacokinetics and potential side effects when present as an impurity in medicinal products.
Industry: Used in the development and validation of analytical methods for quality control in pharmaceutical manufacturing.
作用机制
The mechanism of action of Ipratropium Bromide Impurity E is not well-documented, as it is primarily studied as an impurity rather than an active pharmaceutical ingredient. it is structurally related to Ipratropium Bromide, which acts as an antagonist of the muscarinic acetylcholine receptor. This suggests that the impurity may also interact with similar molecular targets, potentially affecting the parasympathetic nervous system.
相似化合物的比较
Similar Compounds
Ipratropium Bromide: The parent compound, used as a bronchodilator.
Atropine: A related compound used as an anticholinergic agent.
Tiotropium Bromide: Another bronchodilator with a similar mechanism of action.
Uniqueness
Ipratropium Bromide Impurity E is unique in that it is specifically monitored and controlled as an impurity in pharmaceutical formulations. Its presence and concentration are critical for ensuring the safety and efficacy of the final medicinal product.
属性
分子式 |
C19H27NO3 |
|---|---|
分子量 |
317.4 g/mol |
IUPAC 名称 |
[(1R,5S)-8-propan-2-yl-8-azabicyclo[3.2.1]octan-3-yl] (2S)-3-hydroxy-2-phenylpropanoate |
InChI |
InChI=1S/C19H27NO3/c1-13(2)20-15-8-9-16(20)11-17(10-15)23-19(22)18(12-21)14-6-4-3-5-7-14/h3-7,13,15-18,21H,8-12H2,1-2H3/t15-,16+,17?,18-/m1/s1 |
InChI 键 |
VORSMCHHJRVORT-UJJTZGENSA-N |
手性 SMILES |
CC(C)N1[C@@H]2CC[C@H]1CC(C2)OC(=O)[C@H](CO)C3=CC=CC=C3 |
规范 SMILES |
CC(C)N1C2CCC1CC(C2)OC(=O)C(CO)C3=CC=CC=C3 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





![3-[[4-(3-hydroxyazetidin-1-yl)-1,3,5-triazin-2-yl]amino]-N-methylbenzamide](/img/structure/B13893855.png)


![(3S,6R,7S,8S,12Z,15S,16E)-3,7,15-Tris-{[tert-butyl(dimethyl)silyl]oxy}-4,4,6,8,12,16-hexamethyl-17-(2-methyl-1,3-thiazol-4-YL)-5-oxo-heptadeca-12,16-dienoic acid](/img/structure/B13893861.png)
![Methyl 6-bromo-5-nitrobenzo[b]thiophene-2-carboxylate](/img/structure/B13893866.png)

![Ethyl 2-[(2-chlorophenyl)methylamino]pyridine-3-carboxylate](/img/structure/B13893871.png)

![2-[[(2,6-Dimethylphenyl)methylamino]methyl]aniline](/img/structure/B13893894.png)

![Ethyl [(4,5-dihydro-2-imidazolyl)thio]acetate hydrochloride](/img/structure/B13893902.png)
